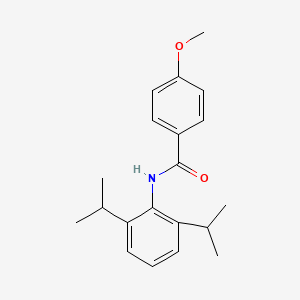

![molecular formula C16H15N3O2 B5520751 3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol](/img/structure/B5520751.png)

3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of quinazolin-6-yl derivatives typically involves the reaction of different amines and aldehydes. For example, one study detailed the synthesis of Mannich bases derived from [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid by reacting with formaldehyde and secondary amines (Havaldar & Patil, 2008).

Molecular Structure Analysis

- Structural characterization of quinazolin-6-yl derivatives, such as 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, often involves various spectroscopic methods like NMR, MS, FT-IR, and X-ray diffraction (Zhou et al., 2021).

Chemical Reactions and Properties

- Quinazolin-6-yl derivatives exhibit diverse chemical reactions, including the formation of complexes with various metal ions and undergoing hydrolysis and photolysis, as seen in studies of similar compounds (Siddappa et al., 2008).

Physical Properties Analysis

- The physical properties of quinazolin-6-yl derivatives can be influenced by various substituents. For instance, difluoroboron complexes of substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones show varied emissive properties in the solid state and in solution, demonstrating the impact of structural changes on physical properties (Moshkina et al., 2021).

Chemical Properties Analysis

- The chemical properties, such as reactivity and interaction with biological targets, of quinazolin-6-yl derivatives, are of significant interest. Research has shown varied biological activities, including potential antitumor and antimicrobial activities, as seen in the synthesis and characterization of related compounds (Zhou et al., 2021).

科学的研究の応用

Anticonvulsant Activity

Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties. Preliminary evaluations indicate that some of these compounds exhibit moderate to significant activity, showcasing their potential in managing convulsive disorders (Georgey et al., 2008).

Antioxidant Properties

Research into 2-substituted quinazolin-4(3H)-ones has revealed that these compounds can possess potent antioxidant properties, with specific structural features enhancing their effectiveness. The presence of hydroxyl groups and a methoxy substituent significantly increases antioxidant activity, suggesting these derivatives could be valuable in combating oxidative stress-related conditions (Mravljak et al., 2021).

Herbicidal Evaluation

Quinazolin-4-ones have also been explored for their herbicidal efficacy. Derivatives with phenoxy-methyl substituents have displayed high levels of phytotoxicity against both monocotyledonous and dicotyledonous model plants, indicating their potential as plant hormone inhibitors and herbicides (Aibibuli et al., 2012).

Anticancer Potential

Quinazoline-based analogs have been identified as exhibiting significant anti-tumor activity against various cancer cell lines. The introduction of specific substituents can enhance their selectivity and potency, making them promising candidates for cancer therapy (Shi et al., 2017).

Selective Histone Deacetylase Inhibitors

Novel quinazoline derivatives have been designed as selective inhibitors for histone deacetylase 6 (HDAC6), showing promising results in enzymatic assays and anticancer activity in vitro. These findings suggest quinazoline-based compounds could play a significant role in cancer treatment by targeting specific histone deacetylases (Yang et al., 2016).

将来の方向性

The future directions for “3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol” could involve further exploration of its potential pharmaceutical and biological activities. Given the medicinal properties of quinazolinones, it could be beneficial to investigate this compound’s potential applications in drug development .

特性

IUPAC Name |

3-[4-(2-hydroxyethylamino)quinazolin-6-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-7-6-17-16-14-9-12(4-5-15(14)18-10-19-16)11-2-1-3-13(21)8-11/h1-5,8-10,20-21H,6-7H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJCEQHROSDGFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)N=CN=C3NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5520698.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5520711.png)

![4-{3-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5520716.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)

![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5520724.png)

![2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520726.png)

![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(5-methyl-2-thienyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5520735.png)

![4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate](/img/structure/B5520741.png)

![3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5520742.png)